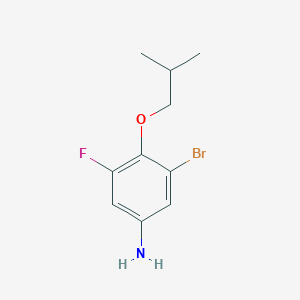

3-Bromo-5-fluoro-4-isobutoxy-phenylamine

描述

Contextualizing Halogenated Phenylamine Scaffolds in Synthetic Chemistry

Phenylamine, or aniline (B41778), and its derivatives are fundamental scaffolds in organic chemistry, forming the core of numerous dyes, polymers, and pharmaceuticals. The introduction of halogen atoms onto this scaffold creates halogenated phenylamines, a class of compounds with enhanced utility in synthetic chemistry. These compounds are often not the final product but rather key intermediates in the synthesis of complex target molecules.

The 2-phenethylamine framework, a related structure, is found in a vast array of natural products and synthetic drugs, highlighting the importance of the phenylamine core in bioactive molecules. nih.govnih.govresearchgate.net The phenethylamine (B48288) motif is central to endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are crucial for neurological functions. nih.gov In medicinal chemistry, this scaffold is present in ligands targeting a wide range of receptors, including adrenoceptors, dopamine receptors, and serotonin (B10506) (5-HT) receptors. nih.govresearchgate.net

Halogenated anilines are particularly valuable as precursors in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The carbon-halogen bond provides a reactive handle for the introduction of new carbon-carbon or carbon-nitrogen bonds, allowing chemists to build molecular complexity. The specific halogen used (F, Cl, Br, I) influences the reactivity of the scaffold, providing chemists with a tool to control synthetic outcomes.

Significance of Isobutoxy and Halogen Substituents in Chemical Design

The specific substituents on the 3-Bromo-5-fluoro-4-isobutoxy-phenylamine ring—bromo, fluoro, and isobutoxy groups—are not arbitrary decorations. Each imparts distinct properties that are strategically exploited in chemical and drug design.

Halogen Substituents (Bromine and Fluorine): The incorporation of halogens is a common strategy in medicinal chemistry to modulate a molecule's properties. researchgate.net

Fluorine: As the most electronegative element, fluorine can significantly alter a molecule's electronic properties, pKa, and metabolic stability. researchgate.net It can form strong bonds with carbon and, due to its small size, often acts as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without a major change in molecular size but with a significant impact on electronic characteristics. This can lead to enhanced binding affinity with biological targets and can block sites of metabolic oxidation, thereby increasing a drug's half-life.

Bromine: The bromo substituent also influences lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. More importantly in a synthetic context, the carbon-bromine bond is a key functional group for cross-coupling reactions, enabling the construction of more elaborate molecular architectures. The synthesis of compounds like 3-bromo-4-fluoro-(S)-phenylalanine demonstrates the utility of the bromo-fluoro substitution pattern in creating chiral building blocks for pharmaceutical applications. beilstein-journals.org

The Isobutoxy Group: Alkyl and alkoxy (ether) groups are fundamental in modulating a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile. omicsonline.org

Lipophilicity and Conformation: The isobutoxy group, a branched four-carbon ether, contributes to the molecule's hydrophobicity. nih.gov The branching of the alkyl chain creates a compact structure that can influence how the molecule fits into a receptor's binding pocket and may decrease the disruption of water's hydrogen-bonding network compared to a linear chain. nih.gov This can lead to favorable changes in both affinity and selectivity for a biological target.

Synthetic Utility: The ether linkage is relatively stable and is a common feature in many drug molecules. The synthesis of related intermediates, such as 3-bromo-4-isobutyloxyphenyl carbothioamide, highlights the use of the isobutoxy group in building blocks for pharmacologically active agents like febuxostat. researchgate.net

Research Gaps and Opportunities Pertaining to this compound

The primary research gap concerning this compound is the lack of published studies detailing its synthesis, characterization, and application. It exists primarily as a catalog item, a potential starting material awaiting exploration.

This gap, however, creates significant opportunities for chemical research. The molecule is a highly functionalized building block with distinct reactive sites that can be addressed selectively:

The Amine Group: The primary amine can be readily derivatized through acylation, alkylation, or diazotization to introduce a wide variety of functional groups or to link the scaffold to other molecular fragments.

The Bromo Group: This serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic moieties at the C3 position.

The Aromatic Ring: The electron-donating nature of the amine and isobutoxy groups, combined with the electron-withdrawing halogens, creates a specific electronic environment that could direct further electrophilic aromatic substitution reactions if desired.

The opportunity lies in using this compound as a versatile starting point to generate libraries of novel compounds. By systematically exploring reactions at its functional groups, researchers could synthesize a diverse set of molecules for screening in various therapeutic areas, such as oncology, infectious diseases, or neuroscience, where halogenated aromatic compounds have historically shown significant promise. Its unique combination of substituents offers a platform for fine-tuning the steric, electronic, and lipophilic properties of new chemical entities in the pursuit of novel and effective therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of a Related Aniline Scaffold

The following data is for the parent scaffold, 3-Bromo-5-fluoroaniline, which lacks the isobutoxy group. This provides a baseline for understanding the core physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | nih.gov |

| Molecular Weight | 190.01 g/mol | nih.gov |

| IUPAC Name | 3-bromo-5-fluoroaniline | nih.gov |

| CAS Number | 134168-97-1 | nih.gov |

属性

IUPAC Name |

3-bromo-5-fluoro-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6H,5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGNQXGYHINVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Isobutoxy Phenylamine and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Phenylamine Core

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, the primary disconnections involve the carbon-nitrogen (C-N), carbon-bromine (C-Br), and carbon-oxygen (C-O) bonds of the phenylamine core.

A logical retrosynthetic approach would involve the following key disconnections:

C-N Bond Disconnection: This is often a primary consideration, breaking the bond between the aromatic ring and the amine group. lkouniv.ac.inresearchgate.net This leads to a substituted aromatic ring precursor and an ammonia (B1221849) equivalent. The forward reaction would typically involve a nucleophilic aromatic substitution or a transition-metal-catalyzed amination. organic-chemistry.org

C-Br and C-F Bond Disconnections: These disconnections suggest the introduction of the halogen atoms via electrophilic aromatic substitution (EAS). The order of these introductions is critical and depends on the directing effects of the other substituents present on the ring.

C-O Bond Disconnection (Isobutoxy group): This disconnection points to the formation of the ether linkage, likely through a Williamson ether synthesis or a similar nucleophilic substitution reaction involving an isobutoxide and a suitably activated aromatic precursor.

A plausible retrosynthetic pathway might start by disconnecting the amine group, leading to a 3-bromo-5-fluoro-4-isobutoxy-benzene intermediate. Further disconnection of the isobutoxy group would yield a 3-bromo-5-fluorophenol (B1288921) derivative. The final disconnections would involve the bromo and fluoro groups, leading back to a simpler phenolic or benzene (B151609) starting material. The order of events in the forward synthesis is crucial to ensure the correct regiochemical outcome. ox.ac.uk

Precursor Synthesis and Intermediate Transformations

The synthesis of the target phenylamine relies on the carefully orchestrated construction of a polysubstituted benzene ring. This involves a sequence of halogenation, alkoxylation, and amine group introduction steps.

Halogenation and Alkoxylation Pathways for the Aromatic Ring

The introduction of halogen and alkoxy groups onto the aromatic ring must be strategically planned to exploit their directing effects. For instance, starting with a fluorinated phenol (B47542), the hydroxyl group would direct subsequent electrophilic bromination.

| Reaction | Reagents and Conditions | Purpose | Reference |

| Bromination | Br2/FeBr3 or N-Bromosuccinimide (NBS) | Introduction of a bromine atom onto the aromatic ring. | libretexts.org |

| Fluorination | Selectfluor or other electrophilic fluorinating agents | Introduction of a fluorine atom onto the aromatic ring. | |

| Alkoxylation (Williamson Ether Synthesis) | Isobutyl halide, base (e.g., K2CO3, NaH) | Formation of the isobutoxy ether linkage. |

The synthesis could commence from a commercially available fluorinated compound, such as 3-fluorophenol. Bromination of this precursor would likely yield a mixture of isomers, requiring careful separation. Alternatively, a directed ortho-metalation approach could be employed for more controlled halogenation.

Following halogenation, the introduction of the isobutoxy group can be achieved via a Williamson ether synthesis, where the corresponding phenoxide reacts with an isobutyl halide. The choice of base and solvent is critical to optimize the yield and minimize side reactions.

Amine Group Introduction and Functionalization

The introduction of the amine group is a key step in the synthesis. Several methods can be employed, each with its advantages and limitations.

Nitration followed by Reduction: A common strategy involves the nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid, followed by the reduction of the nitro group to an amine. libretexts.org The choice of reducing agent (e.g., Sn/HCl, H2/Pd, Fe/HCl) is important to ensure compatibility with other functional groups present in the molecule. The directing effects of the existing bromo, fluoro, and isobutoxy groups will determine the position of nitration.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., another halogen) is present at the desired position and the ring is sufficiently activated by electron-withdrawing groups, direct displacement with ammonia or an ammonia equivalent can be a viable route.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond under relatively mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org

Isobutoxy Moiety Installation Techniques

The isobutoxy group is typically installed via a nucleophilic substitution reaction. The most common method is the Williamson ether synthesis, where the sodium or potassium salt of a substituted phenol is reacted with an isobutyl halide (e.g., isobutyl bromide or iodide). The efficiency of this reaction can be influenced by factors such as the choice of solvent, temperature, and the presence of a phase-transfer catalyst.

Modern Coupling Reactions in the Synthesis of this compound (e.g., Buchwald–Hartwig, Stille, Suzuki)

Modern cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. For the synthesis of this compound and its analogues, these methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

| Coupling Reaction | Catalyst/Ligand System | Reactants | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine (B1218219) ligand (e.g., BINAP, XPhos) | Aryl halide/triflate and an amine | C-N | organic-chemistry.org |

| Stille Coupling | Pd catalyst (e.g., Pd(PPh3)4) | Organostannane and an organic halide | C-C | slideshare.net |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh3)4) and a base | Organoboron compound and an organic halide | C-C | slideshare.net |

The Buchwald-Hartwig amination is particularly relevant for the direct introduction of the amine group onto the pre-functionalized aromatic ring. organic-chemistry.org This reaction would involve coupling an aryl halide (the bromo-fluoro-isobutoxy-benzene intermediate) with an ammonia equivalent or a protected amine, followed by deprotection.

While Stille and Suzuki couplings are primarily used for C-C bond formation, they can be instrumental in synthesizing analogues of the target molecule where, for example, the bromine atom is replaced with an aryl or alkyl group. slideshare.net For instance, a Suzuki coupling could be used to introduce a phenyl group at the 3-position by reacting the bromo-substituted precursor with phenylboronic acid.

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The development of stereoselective methods is crucial for the synthesis of chiral analogues, which may exhibit unique biological activities. Chirality could be introduced through several strategies:

Use of Chiral Starting Materials: The synthesis could begin with a chiral, non-racemic precursor.

Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions. For example, asymmetric versions of hydrogenation or coupling reactions could be utilized.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

For analogues where the isobutoxy group is replaced by a chiral alkoxy group, the synthesis would involve the use of a chiral alcohol in the etherification step. If a chiral center is to be introduced at a position on the aromatic ring's substituent, a stereoselective reaction would be required at the appropriate stage of the synthesis.

Optimization of Reaction Conditions and Process Chemistry Considerations

The industrial-scale synthesis of this compound necessitates a detailed examination and optimization of each synthetic step to ensure high yield, purity, and cost-effectiveness while maintaining a favorable safety and environmental profile. The key transformations in a plausible synthetic route—O-alkylation (isobutoxylation) and regioselective bromination—are subject to various parameters that can significantly influence the outcome of the reaction. Process chemistry considerations also extend to reaction work-up, product isolation, and waste management.

A likely synthetic pathway commences with the O-alkylation of a suitably substituted fluorophenol, followed by the regioselective bromination of the resulting aniline (B41778) derivative. The optimization of these critical steps is discussed below, supported by hypothetical data derived from established chemical principles and analogous transformations reported in the literature.

Optimization of O-Alkylation (Isobutoxylation)

The introduction of the isobutoxy group onto a substituted phenol is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide, in this case, an isobutyl halide. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. The use of phase-transfer catalysts can also be beneficial, particularly on a larger scale. numberanalytics.comwikipedia.orgbyjus.comphasetransfercatalysis.com

A model reaction for optimization could be the O-alkylation of 3-fluoro-4-aminophenol with isobutyl bromide.

Table 1: Hypothetical Optimization of Williamson Ether Synthesis for the Preparation of 4-Isobutoxy-3-fluoroaniline

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 75 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 8 | 85 |

| 3 | NaOH (2.0) | DMSO | 60 | 6 | 82 |

| 4 | NaH (1.2) | THF | 60 | 4 | 92 |

| 5 | K₂CO₃ (1.5) | DMF | 100 | 6 | 88 |

| 6 | NaH (1.2) | THF | 25 | 24 | 65 |

| 7 | K₂CO₃ (1.5) | DMF / Water (9:1) + TBAB (5 mol%) | 80 | 6 | 90 |

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at 60°C (Entry 4) appears to provide the highest yield in the shortest time for a laboratory-scale synthesis. masterorganicchemistry.com However, for process scale-up, the use of NaH poses safety challenges due to its pyrophoric nature. A system using potassium carbonate in DMF is a common industrial choice. wikipedia.org The use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system (Entry 7) can enhance reaction rates and facilitate easier work-up, making it an attractive option for industrial production. numberanalytics.comphasetransfercatalysis.com The temperature is also a critical parameter; while higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. byjus.com

Optimization of Regioselective Bromination

The bromination of the aniline ring is a critical step that dictates the final structure of the target molecule. The amino group is a powerful activating, ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director, and the isobutoxy group is an activating ortho-, para-director. The combined directing effects of these substituents make the regioselective introduction of a bromine atom challenging. The use of a less reactive brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), is often preferred to control the reaction and avoid the formation of poly-brominated by-products. libretexts.org

The solvent choice has been shown to have a profound impact on the regioselectivity of the bromination of substituted anilines. numberanalytics.comwikipedia.orgbyjus.com Polar solvents can solvate the amino group, modulating its directing effect and influencing the isomer distribution.

Table 2: Hypothetical Optimization of the Bromination of 3-Fluoro-4-isobutoxyaniline

| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Desired Isomer Yield (%) |

| 1 | Br₂ (1.05) | Acetic Acid | 25 | 1 | 60 (with significant by-products) |

| 2 | NBS (1.1) | CCl₄ | 25 | 4 | 75 (mixture of isomers) |

| 3 | NBS (1.1) | Dichloromethane | 25 | 4 | 80 |

| 4 | NBS (1.1) | Acetonitrile | 25 | 2 | 88 |

| 5 | NBS (1.1) | DMF | 25 | 2 | 92 |

| 6 | NBS (1.1) | Acetonitrile | 0 | 4 | 85 |

| 7 | DBDMH (0.55) | Dichloromethane | 25 | 3 | 82 |

Data are hypothetical and for illustrative purposes only. Desired isomer refers to this compound.

Based on this hypothetical data, using NBS in a polar aprotic solvent like N,N-dimethylformamide (DMF) (Entry 5) provides the highest yield of the desired isomer. This is consistent with literature reports where polar solvents can enhance the selectivity in the bromination of anilines. numberanalytics.comwikipedia.org Lowering the temperature (Entry 6) may slightly decrease the yield but can sometimes improve selectivity by minimizing side reactions. Dibromohydantoin (DBDMH) is another viable brominating agent that can offer advantages in handling and stoichiometry. libretexts.org

Process Chemistry Considerations

For the large-scale production of this compound, several process chemistry aspects must be considered:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as the fluorophenol precursor and isobutyl bromide, will significantly impact the economic viability of the process.

Reaction Scale-up: Transitioning from laboratory to production scale requires careful management of heat transfer, especially in exothermic reactions like bromination. The surface-area-to-volume ratio decreases significantly in larger reactors, which can lead to thermal runaway if not properly controlled. numberanalytics.com The use of continuous flow reactors can offer superior control over reaction parameters and enhance safety. masterorganicchemistry.comfrancis-press.com

Work-up and Purification: The work-up procedure should be designed to be efficient and minimize the use of hazardous or environmentally persistent solvents. Crystallization is often the preferred method for purification on a large scale as it can be highly effective at removing impurities and is generally more cost-effective than chromatography. The choice of recrystallization solvent is critical and must be optimized to provide high recovery of the pure product.

Waste Management: The process should be designed to minimize waste generation (high atom economy). numberanalytics.com Aqueous waste streams must be treated to remove organic residues and inorganic salts before discharge. The recovery and recycling of solvents should also be implemented where feasible to improve the environmental footprint and reduce costs.

Computational Chemistry and Molecular Modeling of 3 Bromo 5 Fluoro 4 Isobutoxy Phenylamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed description of the electron distribution and, consequently, the molecule's electronic structure and reactivity. For 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, these calculations can predict its geometry, stability, and sites susceptible to chemical reactions. DFT, particularly with functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying systems of this size.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Value (eV) | Formula |

| HOMO Energy | -5.876 | - |

| LUMO Energy | -1.245 | - |

| HOMO-LUMO Gap (ΔE) | 4.631 | ELUMO - EHOMO |

| Ionization Potential (I) | 5.876 | -EHOMO |

| Electron Affinity (A) | 1.245 | -ELUMO |

| Electronegativity (χ) | 3.5605 | (I + A) / 2 |

| Chemical Hardness (η) | 2.3155 | (I - A) / 2 |

| Global Electrophilicity Index (ω) | 2.741 | μ2 / 2η (where μ = -χ) |

Note: The data in this table is illustrative and based on typical values for similar aromatic amines, calculated at the B3LYP/6-311++G(d,p) level of theory.

The hypothetical data suggests that this compound possesses a significant HOMO-LUMO gap, indicating good kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas denote regions of neutral potential.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amine group and the oxygen atom of the isobutoxy group, making them potential sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their role as hydrogen bond donors. The bromine atom, due to the σ-hole phenomenon, could also present a region of positive potential along the C-Br bond axis, making it a potential site for halogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of flexible molecules like this compound. The isobutoxy group, in particular, has several rotatable bonds, and MD simulations can reveal the preferred conformations and the energy barriers between them. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Furthermore, MD simulations in a solvent environment can provide information on the molecule's stability and interactions with its surroundings.

Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. For this compound, docking studies could be performed against various protein targets to explore its potential therapeutic applications. The results of a docking study are often summarized in a scoring function, which estimates the binding free energy. The predicted binding pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | NH2 with Asp145; O-isobutoxy with Lys72 |

| Halogen Bond | C-Br with backbone carbonyl of Gly77 |

| Hydrophobic Interactions | Phenyl ring with Leu22, Val30; Isobutyl group with Ile120 |

Note: This data is hypothetical and for illustrative purposes only.

Such a result would suggest a strong binding affinity and a well-defined binding mode, making this compound a promising candidate for further investigation as a kinase inhibitor.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of a known active compound like this compound, a pharmacophore model can be developed. This model would typically include features such as hydrogen bond donors (the amine group), hydrogen bond acceptors (the fluorine and oxygen atoms), a hydrophobic aromatic ring, and a halogen bond donor (the bromine atom).

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophoric features. This approach allows for the rapid identification of new compounds with a high probability of being active at the same target, thus expanding the chemical space for drug discovery based on the this compound scaffold.

Biological Target Identification and Mechanistic Investigations of 3 Bromo 5 Fluoro 4 Isobutoxy Phenylamine and Its Derivatives

Strategy for Target Identification

Target identification is a critical phase in the discovery and development of new drugs, as it provides insight into the mode of action of compounds. nih.gov For a novel compound like 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, a multi-pronged strategy is typically employed, combining direct biochemical methods with broader, systems-level approaches. broadinstitute.org The two primary strategies for identifying the protein targets of a small molecule are affinity-based pull-down methods and label-free techniques. nih.govconsensus.app

Affinity-based target identification remains one of the most common and direct methods for discovering the binding partners of a small molecule. rsc.org This strategy involves chemically modifying the small molecule of interest to create a "probe" that can be used to "fish" for its targets from a complex biological sample, such as a cell lysate. nih.gov

The process for this compound would involve:

Probe Synthesis: The phenylamine structure would be derivatized by attaching a linker arm, which is then conjugated to an affinity tag. Biotin is a very common tag due to its exceptionally strong and specific interaction with streptavidin or avidin. nih.gov Another approach is to introduce a photoreactive group (like a diazirine) to enable photo-affinity labeling, which allows for covalent cross-linking to the target protein upon UV irradiation. nih.govnih.gov

Incubation and Target Capture: The synthesized probe is incubated with a cell or tissue lysate. nih.gov If the modification does not significantly alter the compound's binding properties, it will bind to its native protein targets.

Affinity Purification: The probe-target complexes are then captured. For a biotinylated probe, this is achieved by adding streptavidin-coated beads, which are then easily separated from the lysate. nih.gov

Identification: After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and, most definitively, mass spectrometry. nih.govnih.gov

While powerful, this method has potential drawbacks, such as the risk that the chemical modification could alter the binding affinity or that the linker arm could cause steric hindrance. rsc.org

To overcome the limitations of affinity-based methods, several label-free approaches have been developed. These techniques have the significant advantage of studying the small molecule in its natural, unmodified state, thus avoiding any potential artifacts introduced by chemical tagging. pharmafeatures.comnih.gov

Prominent label-free methods include:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation. pharmafeatures.compharmafeatures.com In a typical CETSA experiment, cells or lysates are treated with this compound, heated to various temperatures, and the remaining soluble protein is quantified. The target protein will show increased thermal stability in the presence of the compound. pharmafeatures.com

Drug Affinity Responsive Target Stability (DARTS): DARTS operates on a similar principle of ligand-induced stabilization, but it measures resistance to proteolysis instead of heat. acs.org When a compound like this compound binds to its target, it can shield the protein from being degraded by proteases. This change in protease susceptibility can be detected by gel electrophoresis or mass spectrometry to identify the stabilized target. pharmafeatures.comacs.org

Surface Plasmon Resonance (SPR): SPR is a biophysical technique that can detect binding events in real-time without labels. mdpi.comskysonginnovations.com It measures changes in the refractive index at the surface of a sensor chip to which a potential target protein has been immobilized. While highly sensitive for larger molecules, detecting the binding of small molecules can be challenging and may require advanced instrumentation. mdpi.comskysonginnovations.com

Chemical proteomics has emerged as a powerful, high-throughput platform for the unbiased identification of small-molecule targets within the entire proteome. mdpi.com This approach can utilize both affinity-based and label-free principles to provide a comprehensive map of a compound's interactions. nih.govmdpi.com

Key proteomics strategies include:

Quantitative Mass Spectrometry: This is often coupled with affinity pull-down experiments to more accurately distinguish true binding partners from non-specific background proteins. mdpi.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve metabolic labeling of entire proteomes. pharmafeatures.com By comparing the protein amounts that are pulled down from labeled versus unlabeled cell lysates, researchers can achieve more precise identification of specific interactors. pharmafeatures.commdpi.com

Thermal Proteome Profiling (TPP): This is a large-scale extension of CETSA. It combines heat treatment with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to treatment with a compound, providing a global view of potential targets. pharmafeatures.com

Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS): This method identifies changes in protein conformation upon ligand binding. The binding of a small molecule can alter a protein's structure, exposing or hiding sites for protease cleavage. LiP-MS can detect these changes across the proteome to identify target proteins and even provide clues about the binding site. nih.govpharmafeatures.com

Table 1: Comparison of Target Identification Strategies for this compound

| Strategy | Principle | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Affinity Pull-Down | A tagged version of the compound is used to isolate binding partners from a lysate. | Direct; relatively straightforward workflow. | Requires chemical synthesis; tag may interfere with binding; can have high background. | nih.govrsc.orgnih.gov |

| CETSA | Ligand binding increases the thermal stability of the target protein. | Label-free; can be used in live cells and cell lysates. | Not all binding events lead to thermal stabilization. | pharmafeatures.compharmafeatures.com |

| DARTS | Ligand binding increases the target protein's resistance to protease digestion. | Label-free; does not require modification of the compound. | Not all binding events confer protease resistance. | pharmafeatures.comacs.org |

| Quantitative Proteomics (e.g., SILAC, TPP) | Uses mass spectrometry to quantify changes in protein abundance or stability across the proteome after compound treatment. | Unbiased and global view; high precision in identifying specific interactions. | Requires specialized equipment and complex data analysis. | pharmafeatures.commdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. frontiersin.org For this compound, SAR studies would aim to identify which parts of the molecule are essential for its activity and how they contribute to the interaction with its biological target(s).

Amino Group (-NH₂): The amino group is a strong electron-donating group that activates the aromatic ring toward electrophilic substitution, directing new substituents to the ortho and para positions. libretexts.orglkouniv.ac.in In the context of a ligand-target interaction, the -NH₂ group is a primary site for forming crucial hydrogen bonds, acting as a hydrogen bond donor.

Bromo and Fluoro Groups (-Br, -F): Halogens have a dual electronic effect: they are electron-withdrawing through induction but can donate electron density through resonance. lkouniv.ac.in The bromo and fluoro substituents at the 3- and 5-positions (meta to each other) significantly influence the electron density of the ring and the pKa of the amino group. Fluorine is often used to block metabolic oxidation at that position and can participate in hydrogen bonding. Bromine is larger and more polarizable, and it can form specific halogen bonds with electron-rich atoms like oxygen in a protein backbone, which can be a key contributor to binding affinity.

Substitution Pattern: The 3,5-dihalo substitution pattern relative to the 1-amino group creates a unique electronic and steric environment. The directing effects of the substituents are antagonistic, which can be synthetically challenging but provides a distinct chemical signature for molecular recognition. msu.edu Modifying this pattern, for instance by moving the bromo or fluoro group to a different position or replacing them with other groups (e.g., chloro, methyl), would be a key part of an SAR study to probe the steric and electronic requirements of the binding pocket.

Table 2: Analysis of Aromatic Substituents in this compound

| Substituent | Position | Electronic Effect | Potential Role in Biological Activity | Citations |

|---|---|---|---|---|

| Amino (-NH₂) | 1 | Strong activator, ortho/para-director | Key hydrogen bond donor; primary interaction point. | libretexts.orglkouniv.ac.in |

| Bromo (-Br) | 3 | Deactivating (inductive), ortho/para-director | Forms halogen bonds; increases lipophilicity; steric influence. | lkouniv.ac.in |

| Fluoro (-F) | 5 | Deactivating (inductive), ortho/para-director | Blocks metabolism; can form H-bonds; modulates pKa. | acs.org |

| Isobutoxy (-O-iBu) | 4 | Activating, ortho/para-director | Fills hydrophobic pockets; van der Waals interactions; steric bulk. | ijpsonline.com |

The alkoxy group at the 4-position, para to the amino group, plays a significant role in defining the molecule's properties. The isobutoxy group is a relatively bulky and hydrophobic substituent.

Its potential roles include:

Steric Influence: The size and branched nature of the isobutoxy group provide steric bulk that can be critical for achieving specificity. It may orient the phenylamine core in a precise conformation required for optimal binding or prevent the molecule from fitting into the binding sites of off-target proteins.

Van der Waals Forces: The atoms of the isobutoxy group can engage in numerous van der Waals contacts with the amino acid residues of the target, enhancing the affinity and stability of the protein-ligand complex. nih.gov

Metabolic Stability: The ether linkage of the isobutoxy group could be a potential site of metabolism (e.g., O-dealkylation) by cytochrome P450 enzymes. SAR studies often involve modifying this group to enhance metabolic stability.

To explore the role of this moiety, a medicinal chemist would synthesize a series of analogs where the isobutoxy group is replaced with other alkoxy groups of varying size, branching, and lipophilicity, as illustrated in the hypothetical SAR table below.

Table 3: Hypothetical SAR of the 4-Alkoxy Group in Phenylamine Derivatives

| Derivative | R Group (at position 4) | Hypothesized Change in Property | Expected Impact on Activity |

|---|---|---|---|

| 1 | -O-CH₃ (Methoxy) | Less bulky, less hydrophobic | May lose key hydrophobic interactions, potentially reducing affinity. |

| 2 | -O-CH₂CH₃ (Ethoxy) | Slightly larger than methoxy | Activity may increase or decrease depending on pocket size. |

| 3 | -O-CH(CH₃)₂ (Isopropoxy) | Similar bulk to isobutoxy but shorter chain | Might retain activity if branching is the key feature. |

| 4 | -O-CH₂CH₂CH₂CH₃ (n-Butoxy) | Same atom count as isobutoxy, but linear | Could lose activity if the branched shape is critical for fit. |

| 5 | -OH (Hydroxy) | Loss of hydrophobic group, addition of H-bond donor/acceptor | Drastic change in properties; likely to significantly alter or abolish activity unless a polar interaction is favored. |

Influence of Halogenation on Pharmacological Profile

Research on 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines, which feature a substituted aniline (B41778) ring, has demonstrated the importance of halogen substituents. For instance, structure-activity relationship (SAR) studies on quinazoline-based epidermal growth factor receptor (EGFR) inhibitors have shown that electron-withdrawing groups, such as chloro, bromo, and fluoro, on the aniline ring are advantageous for antiproliferative activity. mdpi.com Specifically, molecules with a 3-chloro-4-fluoro-aniline substitution have exhibited strong inhibitory activity against EGFR. mdpi.com

In a series of 2-substituted aniline pyrimidine (B1678525) derivatives designed as dual Mer/c-Met kinase inhibitors, the nature and position of substituents on the aniline ring played a pivotal role in their inhibitory activities. nih.gov While the exact halogenation pattern of 3-bromo-5-fluoro was not detailed in this specific study, the general principle of halogenation influencing potency was evident.

Furthermore, studies on 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors involved the use of various functionalized anilines, highlighting the modularity of this scaffold for probing inhibitor interactions. nih.gov The influence of halogenation is also observed in inhibitors of other enzyme classes. For example, in a study of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, a 3-fluoro-4-hydroxyphenyl substitution was a key structural feature of some potent analogs.

The table below summarizes the influence of halogenation on the activity of various related compound classes, providing a potential framework for understanding the role of the bromo- and fluoro-substituents in this compound.

| Compound Class | Halogen Substitution | Observed Effect on Activity | Reference |

| 4-Anilinoquinazolines | 3-Chloro, 3-Bromo | Advantageous for antiproliferative activity | mdpi.com |

| 4-Anilinoquinazolines | 3-Chloro-4-fluoro | Strong inhibitory activity against EGFR | mdpi.com |

| 2-Substituted aniline pyrimidines | Various anilines | Pivotal for Mer and c-Met kinase inhibitory activities | nih.gov |

| 3-Phenylcoumarins | 3-Fluoro-4-hydroxy | Present in potent MAO-B inhibitors |

Mechanistic Insights into Molecular Interactions (e.g., enzyme inhibition, receptor binding)

Given the structural similarities to known kinase inhibitors, it is plausible that this compound exerts its biological effects through the inhibition of one or more protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The aniline moiety is a common "hinge-binding" motif in many ATP-competitive kinase inhibitors. This part of the molecule typically forms hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme's catalytic domain. The substituents on the aniline ring then project into a deeper hydrophobic pocket, and their nature significantly affects the affinity and selectivity of the inhibitor.

For example, in EGFR inhibitors like gefitinib (B1684475) and erlotinib, the anilinoquinazoline (B1252766) core occupies the ATP-binding site. mdpi.comsoton.ac.uk Molecular docking studies of other aniline-containing inhibitors, such as 2-substituted aniline pyrimidine derivatives targeting Mer and c-Met kinases, have shown that the benzene (B151609) group of the substituted aniline can form π-π interactions within the kinase's active site. nih.gov

The 3-bromo and 5-fluoro substituents of this compound would be expected to modulate the electronic properties and conformation of the phenylamine ring, thereby influencing its interaction with the target kinase. The bromine atom, being larger and more polarizable, could engage in halogen bonding or other favorable interactions within a hydrophobic pocket. The fluorine atom can alter the pKa of the amine and influence hydrogen bonding potential. The isobutoxy group at the 4-position would likely occupy a larger hydrophobic region of the ATP-binding site.

The table below outlines potential molecular interactions based on the structural features of this compound and the known mechanisms of related kinase inhibitors.

| Structural Moiety | Potential Molecular Interaction | Target Enzyme Feature | Reference |

| Phenylamine | Hydrogen bonding | Kinase hinge region | mdpi.comnih.gov |

| Substituted Phenyl Ring | Hydrophobic interactions, π-π stacking | ATP-binding site hydrophobic pocket | nih.gov |

| Bromo and Fluoro Substituents | Halogen bonding, altered electronics | Specific residues within the active site | mdpi.com |

| Isobutoxy Group | Hydrophobic interactions | Larger hydrophobic pocket |

Investigation of Cellular Pathways Modulated by this compound and its Analogues

The cellular pathways modulated by a compound are a direct consequence of its molecular targets. If this compound or its analogues function as kinase inhibitors, they would be expected to impact the signaling pathways regulated by the targeted kinases.

Many of the kinases targeted by substituted anilines are key components of pathways that control cell proliferation, survival, and differentiation. For instance, EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways. mdpi.comacs.org Inhibition of EGFR would therefore lead to the downregulation of these pathways, resulting in decreased cell proliferation and induction of apoptosis.

Similarly, c-Met is a receptor tyrosine kinase that, when activated by its ligand HGF, triggers signaling through the same MAPK and PI3K-Akt pathways. Dual inhibitors of Mer and c-Met kinases have been developed to block these pro-survival signals in cancer cells. nih.gov

Furthermore, cyclin G associated kinase (GAK), another potential target for anilinoquinazoline-based inhibitors, is involved in clathrin-mediated membrane trafficking and cell cycle regulation. soton.ac.uk Inhibition of GAK could disrupt these fundamental cellular processes.

Therefore, should this compound target one or more of these kinases, its introduction to a cellular system would likely result in:

Inhibition of cell growth and proliferation.

Induction of apoptosis (programmed cell death).

Alterations in cell cycle progression.

Disruption of specific signal transduction pathways (e.g., MAPK, PI3K-Akt).

The table below lists some of the cellular pathways that are potentially modulated by this compound class and the associated biological outcomes.

| Potential Kinase Target | Cellular Pathway Modulated | Potential Biological Outcome | Reference |

| EGFR | RAS-RAF-MEK-ERK, PI3K-Akt | Inhibition of proliferation, induction of apoptosis | mdpi.comacs.org |

| c-Met | RAS-RAF-MEK-ERK, PI3K-Akt | Inhibition of cell migration and survival | nih.gov |

| GAK | Clathrin-mediated trafficking, Cell cycle control | Disruption of endocytosis and cell division | soton.ac.uk |

| PDK1 | PI3K/Akt pathway | Regulation of cell survival and metabolism | nih.gov |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, and how can purity be validated?

- Methodology : A plausible route involves nucleophilic substitution of a pre-brominated/fluorinated phenol derivative with isobutyl bromide, followed by nitration and reduction to the amine. For purity validation, High-Performance Liquid Chromatography (HPLC) with >95.0% purity thresholds (as seen in bromo-fluoro analogs like 3-Bromo-5-(trifluoromethyl)phenylacetic acid) is recommended . Mass spectrometry (LC-MS) and / NMR should confirm structural integrity, referencing coupling constants and splitting patterns from similar bromo-fluoro-aniline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at 0–6°C under inert atmosphere, as suggested for brominated boronic acids (e.g., 2-Bromo-4-(trifluoromethyl)phenylboronic acid) to prevent decomposition . Use amber vials to mitigate photodegradation, a practice inferred from light-sensitive compounds like 5-Bromo-4-fluoro-2-(trifluoromethoxy)pyridin-3-amine .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR to resolve isobutoxy protons (δ ~1.0 ppm for CH(CH)), NMR for fluorine environments (δ ~-110 to -120 ppm for aromatic F), and NMR for bromine/fluorine-induced deshielding .

- IR : Confirm amine (-NH) stretches (~3350 cm) and C-Br vibrations (~600 cm) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values, as done for 4-Bromo-3-(trifluoromethyl)aniline derivatives .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodology :

- Catalyst Screening : Test Pd(PPh) or XPhos Pd G3 for sterically hindered substrates, referencing protocols for 5-Bromo-2-(trifluoromethoxy)phenylboronic acid .

- Solvent/Base Optimization : Use toluene/EtOH with NaCO (for aqueous compatibility) or CsCO (for anhydrous conditions) .

- Monitoring : Track reaction progress via NMR to detect fluorine-environment changes during coupling .

Q. How do electronic effects of substituents (Br, F, isobutoxy) influence the compound’s reactivity in electrophilic substitution?

- Methodology :

- Computational Analysis : Perform DFT calculations to map electron density (e.g., Fukui indices) at aromatic positions, comparing to bromo-fluoro analogs like 2-Bromo-5-(trifluoromethyl)aniline .

- Experimental Validation : Conduct nitration or halogenation reactions, analyzing regioselectivity via LC-MS and comparing to predicted sites .

Q. How to resolve contradictory data in spectral assignments (e.g., overlapping NMR signals)?

- Methodology :

- Variable-Temperature NMR : Reduce signal broadening caused by rotational isomers (e.g., isobutoxy group rotation) by acquiring spectra at 60°C .

- 2D NMR : Use HSQC and HMBC to correlate ambiguous signals with / environments, as demonstrated for 3',4',5'-trifluorobiphenyl-2-amine derivatives .

Q. What strategies mitigate decomposition during long-term storage or reaction conditions?

- Methodology :

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent bromine-mediated oxidative degradation, a tactic used for air-sensitive boronic acids .

- Inert Atmospheres : Use Schlenk lines for moisture-sensitive steps, as recommended for 2-Bromo-4-(trifluoromethyl)phenylboronic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。